molecular formula C10H15N3O4 B022303 3'-Amino-3'-deoxythymidine CAS No. 52450-18-7

3'-Amino-3'-deoxythymidine

Cat. No. B022303
CAS RN: 52450-18-7
M. Wt: 241.24 g/mol
InChI Key: ADVCGXWUUOVPPB-XLPZGREQSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Amino-3'-deoxythymidine and its derivatives can be accomplished through various methods. One approach involves the reaction of 1-(2,3-dideoxy-3-0-mesyl-5-0-trityl-β-D-threo-pentofuranosyl)thymine with an appropriate amine. Another method uses 3'-amino-5'-0-trityl-3'-deoxy-thymidine as a precursor, reacting it with an appropriate aldehyde or ketone followed by sodium borohydride reduction. An improved synthesis from 3'-azido-5'-0-trityl-3'-deoxythymidine using sodium borohydride has also been described, highlighting the versatility of synthetic approaches for this compound (Celewicz et al., 1993).

Molecular Structure Analysis

The molecular structure of 3'-Amino-3'-deoxythymidine has been elucidated through solid-state and solution conformation studies. An X-ray diffraction study showed the glycosidic torsion angle in the syn region, stabilized by a hydrogen-bonded network, while 1H NMR in solution indicated a more common anti region with sugar puckering. This dual conformation highlights the compound's flexible molecular architecture, facilitating its interaction with biological targets (Kovács et al., 1991).

Chemical Reactions and Properties

3'-Amino-3'-deoxythymidine participates in a variety of chemical reactions, forming complexes and derivatives with significant biological activities. Its amino group allows for the creation of oligonucleotide analogues and hybrid molecules, demonstrating its versatility in chemical synthesis and potential applications in biotechnology and pharmacology (Gryaznov & Letsinger, 1992).

Scientific Research Applications

1. Synthesis of Oligodeoxynucleotide N3′→P5′ Phosphoramidates

  • Summary of Application: Oligodeoxynucleotide N3′→P5′ phosphoramidates are promising candidates for antisense therapeutics, as well as for diagnostic applications . They are synthesized using a phosphoramidite amine-exchange reaction in the key coupling step .
  • Methods of Application: The synthesis is performed using only 3.6 equivalents (equiv.) of monomer . An improved oxidation reagent consisting of hydrogen peroxide, water, pyridine, and THF is also introduced . A reverse-phase purification methodology employing a ribonucleotide purification handle that is removed under non-acidic conditions is used .
  • Results or Outcomes: The synthesis and purification of uniformly modified N3′→P5′ phosphoramidate oligodeoxynucleotides, as well as their chimera containing phosphodiester and/or phosphorothioate linkages at predefined positions, were successfully achieved using these new methodologies .

2. Synthesis of Oligonucleotides Containing Aminodeoxythymidine Units

  • Summary of Application: Procedures are described for synthesis via solid support methodology of oligonucleotide analogues derived in part from 3′-amino-3′-deoxythymidine . These oligonucleotides form unusually stable complexes with poly (dA), poly (A), and oligo (dA) .
  • Methods of Application: The synthesis involves solid support methodology . Oligothymidylate decamers terminated with a 3′-amino group or containing a 3′-NHP (O) (O − )O-5′ Internucleoside link are synthesized .
  • Results or Outcomes: The synthesized oligonucleotides form unusually stable complexes with poly (dA), poly (A), and oligo (dA) . The effect of the 3′-amino group is general for oligonucleotide derivatives as indicated by enhanced Tm values for heteroduplex complexes .

3. Tetrazole-Mediated Phosphoramidite Amine-Exchange Equilibrium Studies

  • Summary of Application: The tetrazole-mediated phosphoramidite amine-exchange equilibrium was studied in solution by 31 P NMR . This study is crucial for understanding the key coupling step in the synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates .
  • Methods of Application: The study utilized 5′-O-(4,4′-dimethoxytrityl)-3′-amino-3′-deoxythymidine (5′-O-DMT-3′-amino T) as a model for the solid-supported 3′-amino(oligo)nucleotide .
  • Results or Outcomes: The results of 31 P NMR studies led to an improved amine-exchange methodology .

4. Synthesis of Aminodeoxythymidine Derivatives

  • Summary of Application: An efficient method of reduction of 3′-azido-3′-deoxythymidine and its 5′-protected derivatives to 3′-aminothymidine derivatives was suggested .
  • Methods of Application: The synthesis was performed on a palladium catalyst using ammonium formate as a source of hydrogen .
  • Results or Outcomes: The method provided an efficient synthesis of 3′-amino-3′-deoxythymidine derivatives .

properties

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCGXWUUOVPPB-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966879
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-3'-deoxythymidine

CAS RN

52450-18-7
Record name 3'-Aminothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Amino-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-AMINO-3'-DEOXYTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W21M0C25B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
689
Citations
RP Glinski, MS Khan, RL Kalamas… - The Journal of Organic …, 1973 - ACS Publications
3'-Amino-3'-deoxythymidine 5'-phosphate (10) and5'-amino-5'-deoxythymidine 3'-phosphate (18) were prepared. Compounds 10 and 18 are analogs ofdeoxythymidine 5'-and 3'-…
Number of citations: 115 pubs.acs.org
PH Fischer, L Tai-Shun, WH Prusoff - Biochemical Pharmacology, 1979 - Elsevier
… cell replication is strongly inhibited by 3’-amino-3’deoxythymidine (3’-aminothymidine). This cytotoxicity can be specifically prevented or reversed by pyrimidine 2’-deoxyribonucleosides…
Number of citations: 21 www.sciencedirect.com
MS Chen, KL Woods, WH Prusoff - Molecular pharmacology, 1984 - Citeseer
… after removal of 3’-amino-3’-deoxythymidine prior to addition of … 3’-Amino-3’-deoxythymidine-5’-triphosphate is a competitive … of inhibition by 3’-amino-3’-deoxythymidine is inhibition of …
Number of citations: 27 citeseerx.ist.psu.edu
MP Stagg, EM Cretton, L Kidd… - Clinical …, 1992 - Wiley Online Library
… and catabolites &it6 formatidn of a to& catabolite, 3 '-amino-3 '-deoxythymidine … ), two novel catabolites of zidovudine were detected as 3'-amino-3'-deoxythymidine (AMT), and its 5'-0-…
Number of citations: 104 ascpt.onlinelibrary.wiley.com
EM Cretton, MY Xie, RJ Bevan, NM Goudgaon… - Molecular …, 1991 - Citeseer
… These catabolites were identified as 3’-amino-3’-deoxythymidine(AMT) by fast atom bombardment mass spectrometry and 3’-amino-3’-deoxythymidine glucuronide(GAMT) through …
Number of citations: 174 citeseerx.ist.psu.edu
L Placidi, EM Cretton, M Placidi… - Clinical Pharmacology …, 1993 - Wiley Online Library
The formation of 3′‐amino‐3′‐deoxythymidine (AMT) in patients receiving 3′‐azido‐3′‐deoxythymidine (zidovudine) and the potential role of this metabolite in zidovudine‐…
Number of citations: 35 ascpt.onlinelibrary.wiley.com
L Celewicz, W Urjasz, K Golankiewicz - Nucleosides & nucleotides, 1993 - Taylor & Francis
… In our approach S’-O-trityl derivative of 3’-amino-3’-deoxythymidine 6 was used as a synthetic precursor which allowed easy purification of compounds 2a-h by silica gel flash …
Number of citations: 20 www.tandfonline.com
YF Shealy, CA O'Dell, WM Shannon… - Journal of medicinal …, 1986 - ACS Publications
… The carbocyclic analogues of 3'-amino-3'-deoxythymidine and of l-(3'-amino-2',3'-dideoxylyxofuranosyl)thymine (an all-cis structure) were synthesized from the carbocyclic analogues …
Number of citations: 23 pubs.acs.org
XR Pan-Zhou, E Cretton-Scott, XJ Zhou… - Biochemical …, 1998 - Elsevier
… that human liver microsomes metabolize the anti-HIV drug 3′-azido-3′-deoxythymidine (AZT) via a P450-type reductive reaction to a toxic metabolite 3′-amino-3′-deoxythymidine (…
Number of citations: 47 www.sciencedirect.com
MS Motawia, J Wengel, ES Ahmed, EB Pedersen - Synthesis, 1989 - thieme-connect.com
Efficient and convenient procedures are reported for the synthesis of the title compound 9 and its α-anomer 10. Thus, the direct condensation of phthalimide with unprotected 2-deoxy-D-…
Number of citations: 47 www.thieme-connect.com

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